molecular formula C17H18N2O2S B240774 N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide

Cat. No. B240774
M. Wt: 314.4 g/mol
InChI Key: YSOYNNYHGGNPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 is a promising candidate for the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.

Mechanism of Action

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide inhibits the activity of BMI-1 by binding to its N-terminal domain, which is responsible for its interaction with other proteins. This binding prevents BMI-1 from interacting with other proteins, leading to its inactivation. Inhibition of BMI-1 activity leads to the downregulation of various oncogenic pathways, including the Wnt/β-catenin pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in various in vitro and in vivo models. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. This compound has also been shown to inhibit the activity of cancer stem cells, which are responsible for the initiation and progression of cancer.

Advantages and Limitations for Lab Experiments

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using commercially available starting materials. It has high potency and selectivity for BMI-1, making it an ideal tool for studying the role of BMI-1 in cancer. However, this compound has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. It also has a short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several potential future directions for research. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, this compound can be used in combination with other anti-cancer agents to enhance its effectiveness. Finally, this compound can be studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases.

Synthesis Methods

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be synthesized using a one-pot reaction from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with 3-(1-piperidinylcarbonyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog), a protein that plays a crucial role in the self-renewal and survival of cancer stem cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of BMI-1, leading to the elimination of cancer stem cells.

properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[3-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H18N2O2S/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20)

InChI Key

YSOYNNYHGGNPMF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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